molecular formula C5H8O2S B1658246 Prop-2-enyl 2-sulfanylacetate CAS No. 60234-36-8

Prop-2-enyl 2-sulfanylacetate

Cat. No.: B1658246
CAS No.: 60234-36-8
M. Wt: 132.18 g/mol
InChI Key: HXQIZSOBKJTOLW-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a pungent odor and is commonly used in the fragrance and flavor industry. This compound is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 2-sulfanylacetate can be synthesized through the esterification of 2-mercaptoacetic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Allyl 2-mercaptoethanol.

    Substitution: Various substituted allyl derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl 2-sulfanylacetate has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing pharmaceuticals, flavors, and fragrances.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of prop-2-enyl 2-sulfanylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-mercaptoacetic acid and allyl alcohol, which can then participate in further biochemical reactions. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Prop-2-enyl 2-sulfanylacetate can be compared with other similar compounds such as:

    Ethyl 2-sulfanylacetate: Similar structure but with an ethyl group instead of an allyl group.

    Methyl 2-sulfanylacetate: Similar structure but with a methyl group instead of an allyl group.

    Prop-2-enyl 2-sulfanylpropanoate: Similar structure but with a propanoate group instead of an acetate group.

Properties

IUPAC Name

prop-2-enyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-2-3-7-5(6)4-8/h2,8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQIZSOBKJTOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467150
Record name Prop-2-enyl 2-sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-36-8
Record name Prop-2-enyl 2-sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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